molecular formula C8H10BBrO3 B1277923 3-Bromo-5-methyl-2-methoxyphenylboronic acid CAS No. 870717-99-0

3-Bromo-5-methyl-2-methoxyphenylboronic acid

Cat. No. B1277923
M. Wt: 244.88 g/mol
InChI Key: WHQCYDMSPACJBE-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-2-methoxyphenylboronic acid is a chemical compound with the molecular formula C8H10BBrO3 . It has a molecular weight of 244.88 g/mol .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-methyl-2-methoxyphenylboronic acid consists of a phenyl ring substituted with a bromo, methyl, and methoxy group, and a boronic acid group .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-5-methyl-2-methoxyphenylboronic acid are not detailed in the search results, boronic acids are known to participate in various types of coupling reactions, such as Suzuki-Miyaura cross-coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-5-methyl-2-methoxyphenylboronic acid include a melting point of 102-106 °C . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 367.9±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .

Scientific Research Applications

However, boronic acids, including “3-Bromo-5-methyl-2-methoxyphenylboronic acid”, are generally used in organic chemistry for various applications such as in the Suzuki reaction . They are also used in the synthesis of biologically active compounds and in the development of new materials .

    Suzuki-Miyaura Cross-Coupling Reactions

    • Boronic acids, including “3-Bromo-5-methyl-2-methoxyphenylboronic acid”, are often used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond forming reaction, which is widely used in organic synthesis .
    • The boronic acid acts as a nucleophile, transferring an organic group to a palladium complex during the transmetalation step of the reaction .

    Synthesis of Biologically Active Compounds

    • Boronic acids can be used in the synthesis of biologically active compounds . While specific examples for “3-Bromo-5-methyl-2-methoxyphenylboronic acid” are not available, boronic acids are generally used in the synthesis of various pharmaceuticals and bioactive molecules.

    Development of New Materials

    • Boronic acids are also used in the development of new materials . They can form covalent bonds with various substrates, allowing for the creation of complex structures.

    Protodeboronation Reactions

    • Boronic acids can undergo protodeboronation reactions, which involve the removal of a boron atom from the molecule . This reaction can be used in the synthesis of various organic compounds .

    Luminescent Properties

    • Certain boronic acids have been used in the creation of tweezers-like aromatic molecules with luminescent properties . While specific examples for “3-Bromo-5-methyl-2-methoxyphenylboronic acid” are not available, it’s possible that it could be used in similar applications.

    Synthesis of Indole Derivatives

    • Boronic acids can be used in the synthesis of indole derivatives . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety And Hazards

3-Bromo-5-methyl-2-methoxyphenylboronic acid is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash hands thoroughly after handling .

properties

IUPAC Name

(3-bromo-2-methoxy-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BBrO3/c1-5-3-6(9(11)12)8(13-2)7(10)4-5/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQCYDMSPACJBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OC)Br)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400670
Record name (3-Bromo-2-methoxy-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methyl-2-methoxyphenylboronic acid

CAS RN

870717-99-0
Record name (3-Bromo-2-methoxy-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-methyl-2-methoxyphenylboronic acid
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